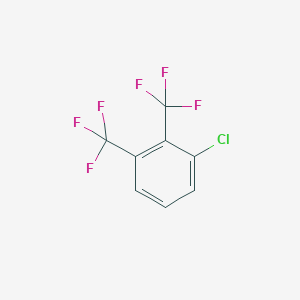

1-Chloro-2,3-bis(trifluoromethyl)benzene

Description

Structure

3D Structure

Properties

IUPAC Name |

1-chloro-2,3-bis(trifluoromethyl)benzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H3ClF6/c9-5-3-1-2-4(7(10,11)12)6(5)8(13,14)15/h1-3H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BZLQMRBWUNXWOU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)C(F)(F)F)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H3ClF6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.55 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Contextualization Within Halogenated Aromatic and Trifluoromethylated Compound Research

Halogenated aromatic compounds are a cornerstone of organic chemistry, characterized by one or more halogen atoms directly attached to an aromatic ring. The inclusion of a halogen, such as chlorine in 1-Chloro-2,3-bis(trifluoromethyl)benzene, profoundly influences the electron density of the aromatic ring, affecting its reactivity and providing a handle for further chemical transformations like cross-coupling reactions.

Parallel to this, the field of trifluoromethylated compounds has expanded dramatically, particularly in medicinal chemistry and materials science. mdpi.com The trifluoromethyl (-CF3) group is highly valued for its strong electron-withdrawing nature, metabolic stability, and ability to increase a molecule's lipophilicity (its ability to dissolve in fats and lipids). mdpi.com These characteristics can significantly enhance the efficacy, bioavailability, and stability of pharmaceutical drugs. mdpi.commdpi.com this compound is situated at the intersection of these two important classes of molecules, embodying the reactive potential of a chloro-aromatic system with the powerful modifying effects of two trifluoromethyl groups.

Significance of the Bis Trifluoromethyl Substructure in Chemical Innovation

The presence of two adjacent trifluoromethyl groups—the bis(trifluoromethyl) substructure—is a defining feature of 1-Chloro-2,3-bis(trifluoromethyl)benzene and a key driver of its utility in chemical innovation. This arrangement creates a highly electron-deficient aromatic ring, making it susceptible to certain types of chemical reactions and a valuable component for constructing novel molecules.

The 3,5-bis(trifluoromethyl)phenyl motif, a related substructure, is recognized as a "privileged motif" in catalyst development, particularly in organocatalysts that rely on hydrogen bonding. rsc.org This highlights the unique electronic environment created by two trifluoromethyl groups on a benzene (B151609) ring. This strong electron-withdrawing effect is crucial in the design of new catalysts and functional materials. For instance, derivatives of bis(trifluoromethyl)phenyl have been synthesized and investigated as potent growth inhibitors of drug-resistant bacteria, demonstrating the substructure's importance in developing new antimicrobial agents. mdpi.comnih.gov

Historical Development of Research on Substituted Chlorobenzotrifluorides

The study of substituted chlorobenzotrifluorides is a subset of the broader history of organofluorine chemistry. A related compound, p-Chlorobenzotrifluoride (PCBTF), has been produced commercially since the 1960s, initially serving as an intermediate in the synthesis of other chemicals, including pesticides and dyes. who.intuwaterloo.ca In the 1990s, its utility expanded significantly as it was marketed as a solvent, eventually gaining an exemption from U.S. Environmental Protection Agency (EPA) regulations on volatile organic compounds (VOCs) due to its lower contribution to smog formation compared to solvents like xylene. uwaterloo.ca

The synthesis of these compounds often involves the fluorination of chlorinated precursors. For example, benzotrifluorides can be produced by reacting benzotrichloride with hydrogen fluoride (B91410). Similarly, bis(trifluoromethyl)benzenes can be synthesized through a multi-step process involving the chlorination of a starting material like 1-dichloromethyl-4-trifluoromethylbenzene, followed by fluorination with hydrogen fluoride. googleapis.com This historical development in synthesis and application of simpler chlorobenzotrifluorides paved the way for the investigation and use of more complex structures like 1-Chloro-2,3-bis(trifluoromethyl)benzene as specialized building blocks in research.

Scope and Academic Relevance of 1 Chloro 2,3 Bis Trifluoromethyl Benzene Studies

Regioselective Synthesis Approaches for Substituted Benzene (B151609) Systems

Achieving regioselectivity in the synthesis of substituted benzenes is paramount for controlling the physicochemical properties of the target molecules. Various strategies have been developed to direct the functionalization of aromatic rings to specific positions.

Directed Ortho-Metalation (DoM) in Chlorobis(trifluoromethyl)benzene Synthesis

Directed ortho-metalation (DoM) is a powerful tool for the regioselective functionalization of aromatic compounds. wikipedia.org This strategy utilizes a directing metalation group (DMG) to guide a strong base, typically an organolithium reagent, to deprotonate the ortho-position, creating a reactive aryllithium intermediate that can be trapped by an electrophile. wikipedia.orgorganic-chemistry.org The DMG, which contains a heteroatom, coordinates to the lithium cation, bringing the base in close proximity to the targeted C-H bond. wikipedia.orgbaranlab.org

In the context of synthesizing chlorobis(trifluoromethyl)benzene derivatives, the trifluoromethyl group itself can act as a directing group. The ortholithiation of 1-chloro-3-(trifluoromethyl)benzene with lithium diisopropylamide (LDA) in tetrahydrofuran (B95107) (THF) at -78 °C has been studied, revealing complex reaction kinetics. nih.gov

The ortholithiation of substrates like 1-chloro-3-(trifluoromethyl)benzene using LDA is not a straightforward process. nih.gov The reaction exhibits characteristics of being limited by aggregation events. nih.gov In the absence of lithium chloride (LiCl), the rate-limiting step involves the deaggregation of LDA dimers. nih.gov

A fascinating aspect of these reactions is the observation of autocatalysis , where the aryllithium product of the reaction catalyzes the reaction itself. nih.govnih.gov This phenomenon, where a reaction product acts as a catalyst for the same reaction, can lead to unusual rate behaviors, including linear decays of the starting material and delayed formation of mixed aggregates. nih.govwikipedia.org The autocatalytic cycle is established when the generated aryllithium species accelerates the deaggregation of LDA, leading to a more reactive monomeric form. nih.gov

Furthermore, the presence of even trace amounts of lithium chloride (LiCl) can significantly accelerate LDA-mediated ortholithiations. nih.govacs.orgnih.gov This catalytic effect is particularly pronounced for substrates containing halogen-based directing groups, such as F, Cl, or CF₃. acs.org LiCl is believed to facilitate the breakdown of LDA aggregates into more reactive monomeric species. acs.org The magnitude of this acceleration can be substantial, with as little as 0.5 mol % of LiCl leading to significant rate enhancements. nih.govacs.org However, the effect of LiCl can be complex; in some cases, it can even act as an inhibitor depending on the reaction conditions. acs.org

| Catalyst | Effect on LDA-Mediated Ortholithiation | Reference |

| Aryllithium Product | Autocatalysis: Accelerates the reaction by promoting LDA deaggregation. | nih.gov |

| Lithium Chloride (LiCl) | Catalysis: Significantly accelerates the reaction, especially for halogenated substrates, by facilitating LDA deaggregation. Can also inhibit under certain conditions. | nih.govnih.govacs.orgacs.org |

Organolithium reagents, including LDA and aryllithiums, exist as aggregates in solution, and the state of aggregation plays a crucial role in their reactivity. wikipedia.orgresearchgate.net The generally accepted principle is that lower aggregates are more reactive. researchgate.net The ortholithiation process involves a complex interplay of these aggregates.

Mechanistic studies, often employing spectroscopic techniques like NMR, have shed light on the structures of these aggregates and the transition states involved in the metalation step. wikipedia.orgresearchgate.net For LDA-mediated ortholithiations, the reaction can proceed through different pathways involving LDA dimers, monomers, or mixed aggregates of LDA and the aryllithium product. nih.govnih.gov

The transition structures for these reactions are also diverse. In the absence of catalysts, the reaction may proceed through a dimer-based transition state. nih.gov However, in the presence of the aryllithium product (autocatalysis) or LiCl, the reaction is diverted through monomer-based pathways. nih.gov Computational studies, alongside experimental data, have been instrumental in elucidating the geometries and energies of these transition states. acs.org

The regioselectivity of DoM is determined by a combination of factors, including the directing ability of the DMG, steric effects, and the acidity of the aromatic protons. core.ac.uklibretexts.org In the case of 1-chloro-3-(trifluoromethyl)benzene, lithiation can occur at either the 2-position or the 6-position. nih.gov

The initial, kinetically controlled metalation is influenced by the directing effects of both the chloro and trifluoromethyl groups. nih.gov The trifluoromethyl group is a stronger director than the chloro group. harvard.edu However, the situation is further complicated by the potential for equilibration of the initially formed aryllithiums. This equilibration can occur via the microscopic reverse of the monomer-based metalations, involving diisopropylamine. nih.gov Therefore, the final regiochemical outcome is a result of both the kinetic and thermodynamic control of the reaction. nih.gov

| Factor | Influence on Regioselectivity |

| Directing Group Strength | The stronger directing group will preferentially direct lithiation to its ortho position. |

| Steric Hindrance | Bulky groups can hinder lithiation at adjacent positions. |

| Proton Acidity | The acidity of the C-H bonds on the aromatic ring influences the ease of deprotonation. |

| Reaction Conditions | Temperature, solvent, and the presence of additives like LiCl can affect the kinetic versus thermodynamic control of the reaction. |

| Equilibration | The initially formed aryllithium may equilibrate to a more thermodynamically stable isomer. |

Halogen-Dance Reactions and their Application

Halogen-dance reactions, also known as base-induced halogen migration, represent another strategy for the regioselective synthesis of substituted aromatics. This reaction involves the intramolecular migration of a halogen atom on an aromatic ring, typically initiated by a strong base. While specific applications of halogen-dance reactions for the direct synthesis of this compound are not extensively detailed in the provided context, this methodology is a valuable tool in the broader field of aromatic synthesis and could potentially be adapted for such purposes.

Fluorination Methodologies in Trifluoromethyl-Group Introduction

The introduction of trifluoromethyl groups is a key step in the synthesis of this compound and its analogs. Several methods exist for installing these important functional groups.

One common industrial approach involves the chlorination of a xylene precursor to form a bis(trichloromethyl)benzene derivative, which is then subjected to fluorination. google.com For example, para-xylene can be chlorinated to 1,4-bis(trichloromethyl)benzene. google.com This intermediate is then fluorinated using reagents such as anhydrous hydrogen fluoride (B91410) (HF), often in the presence of a catalyst like antimony(V) chloride, to yield the corresponding bis(trifluoromethyl)benzene. google.com

Another strategy involves the direct fluorination of carboxylic acids using sulfur tetrafluoride (SF₄). google.com For instance, terephthalic acid can be converted to 1,4-bis(trifluoromethyl)benzene (B1346883) using this method. google.com

More modern and selective fluorination methods are continually being developed to provide milder and more efficient routes to trifluoromethylated arenes.

Catalytic Fluorination of Chlorinated Precursors

The transformation of chlorinated precursors into their fluorinated counterparts is a cornerstone of modern fluorine chemistry. Catalytic methods are often employed to facilitate the exchange of chlorine for fluorine, typically using a source of fluoride in the presence of a suitable catalyst. While direct catalytic fluorination of a dichlorinated precursor to yield this compound is not extensively documented in publicly available literature, analogous transformations provide significant insight into the potential synthetic routes.

One relevant industrial method involves the fluorination of trichloromethyl-substituted benzene derivatives. For instance, the synthesis of bis(trifluoromethyl)benzenes can be achieved by fluorinating trichloromethyltrifluoromethylbenzene with hydrogen fluoride. googleapis.com This process can be conducted either without a catalyst or in the presence of a metal halide catalyst at temperatures ranging from 0-150°C. google.com Such methods highlight the feasibility of converting C-Cl bonds to C-F bonds on a benzene ring that already contains a trifluoromethyl group.

A similar strategy has been successfully applied to the selective partial fluorination of p-bis-(trichloromethyl)benzene to produce p-bis-(chlorodifluoromethyl)benzene. researchgate.net This reaction is carried out by warming a slurry of the starting material in anhydrous hydrogen fluoride with a small amount of an inert solvent like 1,2-dichloroethane. researchgate.net These examples underscore the principle of using halogen exchange reactions to introduce fluorine, which could be adapted for the synthesis of this compound from a suitable polychlorinated precursor.

The table below summarizes representative conditions for the catalytic fluorination of chlorinated aromatic compounds.

| Starting Material | Fluorinating Agent | Catalyst/Conditions | Product | Reference |

| Trichloromethyltrifluoromethylbenzene | Hydrogen Fluoride | No catalyst or metal halide, 0-150°C | Bis(trifluoromethyl)benzene | googleapis.comgoogle.com |

| p-Bis-(trichloromethyl)benzene | Anhydrous Hydrogen Fluoride | Inert solvent (e.g., 1,2-dichloroethane) | p-Bis-(chlorodifluoromethyl)benzene | researchgate.net |

Electrochemical Fluorination of Substituted Benzene Derivatives

Electrochemical methods offer a powerful and often more sustainable alternative to traditional chemical reagents for fluorination and trifluoromethylation. These techniques utilize an electric current to drive the desired chemical transformation, often under mild conditions. While the direct electrochemical synthesis of this compound is not explicitly detailed, related electrochemical transformations of substituted benzenes demonstrate the potential of this approach.

Electrosynthesis can be employed to modify existing trifluoromethylated aromatic compounds. For example, the electrochemical reduction of (trifluoromethyl)benzene can lead to defluorination or other transformations, illustrating that C-F bonds can be selectively cleaved under electrochemical conditions. rsc.org More synthetically useful are electrochemical methods that introduce trifluoromethyl groups. An example is the electrochemical trifluoromethylation of thiophenols using sodium trifluoromethanesulfinate as the trifluoromethyl source, which proceeds without the need for metal catalysts or chemical oxidants. researchgate.net

Furthermore, electrochemical methods can be used for other halogenations of aromatic systems. For instance, the electrochemical chlorination of 1,4-dimethoxy-2-tert-butylbenzene demonstrates the precise control that can be achieved with electrochemical methods, leading to specific isomers that might be difficult to obtain through traditional electrophilic substitution. huji.ac.il This level of control could, in principle, be applied to the synthesis of complex substitution patterns like that of this compound.

The following table presents examples of electrochemical transformations on substituted benzene derivatives.

| Substrate | Reagent/Conditions | Product | Transformation | Reference |

| (Trifluoromethyl)benzene | Electrochemical Reduction | Various defluorinated products | C-F bond cleavage | rsc.org |

| Thiophenols | Sodium trifluoromethanesulfinate, electrochemical cell | Trifluoromethyl thioethers | Trifluoromethylation | researchgate.net |

| 1,4-Dimethoxy-2-tert-butylbenzene | Electrochemical cell, chloride source | 1,4-Dimethoxy-2-tert-butyl-6-chlorobenzene | Chlorination | huji.ac.il |

Cross-Coupling Reactions in the Functionalization of this compound Scaffolds

Cross-coupling reactions are indispensable tools for the formation of carbon-carbon and carbon-heteroatom bonds, providing a versatile platform for the functionalization of aromatic scaffolds like this compound.

Suzuki-Miyaura Cross-Coupling with Fluorinated Aryl Halides

The Suzuki-Miyaura cross-coupling reaction, which pairs an organoboron compound with an organic halide in the presence of a palladium catalyst, is a widely used method for forming C-C bonds. googleapis.com This reaction is particularly well-suited for the functionalization of fluorinated aryl halides due to its mild reaction conditions and tolerance of a broad range of functional groups. googleapis.com The chlorine atom in this compound can serve as the electrophilic partner in a Suzuki-Miyaura coupling, allowing for the introduction of various aryl or alkyl groups.

The development of highly active catalyst systems has enabled the efficient coupling of even challenging substrates like aryl chlorides. For instance, parallel microscale experimentation has been used to develop general conditions for the coupling of diversely functionalized primary alkyltrifluoroborates with a variety of aryl chlorides. googleapis.com These optimized conditions often employ specialized phosphine (B1218219) ligands to enhance the catalytic activity of the palladium center. The reaction has also been successfully applied to the synthesis of industrially important fungicides, demonstrating its scalability and utility in large-scale production. acs.org

The table below provides an overview of catalyst systems used in Suzuki-Miyaura cross-coupling of aryl chlorides.

| Aryl Chloride | Coupling Partner | Catalyst System | Product | Reference |

| Various Aryl Chlorides | Primary alkyltrifluoroborates | Pd(OAc)₂ / RuPhos | Aryl-Alkyl coupled product | googleapis.com |

| Electron-poor Aryl Chlorides | Arylboronic acids | Pd-based catalyst in water | Biaryl product | acs.org |

| Chlorobenzene | Potassium β-trifluoroboratoamides | Pd(OAc)₂ / RuPhos | β-arylated carbonyl compounds | rsc.org |

Negishi and Kumada–Corriu Cross-Coupling in Trifluoromethylated Benzene Synthesis

The Negishi and Kumada–Corriu cross-coupling reactions provide powerful alternatives to the Suzuki-Miyaura reaction for the synthesis and functionalization of trifluoromethylated benzenes. The Negishi coupling utilizes an organozinc reagent, while the Kumada–Corriu reaction employs a Grignard reagent as the nucleophilic partner.

A continuous-flow method has been developed for the regioselective arylation of fluoroarenes and benzotrifluoride (B45747) derivatives via a three-step sequence of metalation, zincation, and Negishi cross-coupling. nsf.gov This approach allows for precise temperature control and efficient synthesis of functionalized biaryls in short residence times. nsf.gov

The Kumada–Corriu reaction is one of the earliest developed cross-coupling methods and is often catalyzed by nickel or palladium. researchgate.net It is particularly advantageous for its use of readily available Grignard reagents. researchgate.net However, the high reactivity of Grignard reagents can limit the functional group tolerance of the reaction. researchgate.net Despite this, it remains a valuable tool, especially for the synthesis of unsymmetrical biaryls. nih.gov

The following table illustrates examples of Negishi and Kumada-Corriu cross-coupling reactions.

| Reaction Type | Substrate | Coupling Partner | Catalyst | Product | Reference |

| Negishi | Benzotrifluoride derivatives | Aryl halides | Palladium | Arylated benzotrifluorides | nsf.gov |

| Kumada-Corriu | Aryl halides | Grignard reagents | Nickel or Palladium | Biaryls | researchgate.netnih.gov |

| Kumada-Corriu | 3-Bromo(trifluoromethyl)benzene | Ethylmagnesium bromide | NiCl₂(dppe) | 3-Ethyl(trifluoromethyl)benzene | beilstein-journals.org |

Grignard Reagent Chemistry for Carbon-Carbon Bond Formation in Fluorinated Arenes

Grignard reagents, organomagnesium compounds with the general formula R-Mg-X, are fundamental reagents in organic synthesis for the formation of carbon-carbon bonds. rsc.org The preparation of Grignard reagents from fluorinated arenes can be challenging due to the high strength of the C-F bond. However, modern approaches have enabled the formation of "fluoro-Grignard" reagents. researchgate.net

One innovative method involves the activation of C-F bonds using Mg(I)-Mg(I) dimers, which allows for the formation of the corresponding Grignard reagent in solution. rsc.org This approach is analogous to the traditional formation of Grignard reagents from alkyl or aryl halides and magnesium metal. rsc.orgrsc.org Additionally, the use of "turbo-Grignard" reagents, such as iPrMgCl·LiCl, facilitates halogen-magnesium exchange reactions, enabling the preparation of functionalized aryl Grignard reagents from iodo- or bromo-substituted fluorinated arenes. researchgate.net

Once formed, these Grignard reagents can react with a wide range of electrophiles to form new carbon-carbon bonds, providing a powerful tool for the functionalization of fluorinated aromatic compounds. nih.gov

Other Advanced Functionalization Reactions

Beyond traditional cross-coupling reactions, a variety of other advanced functionalization reactions can be applied to trifluoromethylated benzene scaffolds. A significant area of research is the selective activation and functionalization of the C-F bonds within the trifluoromethyl groups themselves. researchgate.net

This "molecular editing" of Ar-CF₃ groups can provide access to valuable difluoro- and monofluoromethylated intermediates. rsc.org For instance, photoredox catalysis has been employed for the defluoroalkylation of trifluoromethylarenes with unactivated alkenes. This reaction proceeds through a single-electron transfer (SET) mechanism to activate the C-F bond.

Another strategy involves the intermolecular 1,2-difunctionalization of alkenes involving trifluoromethylthiolation. This allows for the simultaneous introduction of a trifluoromethylthio (SCF₃) group and another functional group across a carbon-carbon double bond, leading to the rapid construction of complex fluorinated molecules. These advanced methods for C-F bond functionalization open up new avenues for the synthesis of novel fluorinated compounds from readily available trifluoromethylated precursors. researchgate.net

Chloromethylation Reactions (e.g., Blanc Reaction) in the Synthesis of Derivatives

Chloromethylation is a versatile functionalization reaction that introduces a chloromethyl (-CH2Cl) group onto an aromatic ring. This functional group serves as a valuable handle for further synthetic transformations. The Blanc reaction, a classic example of chloromethylation, typically employs formaldehyde (B43269) and hydrogen chloride in the presence of a Lewis acid catalyst, such as zinc chloride.

While specific studies on the chloromethylation of this compound are not extensively detailed in the surveyed literature, the reactivity of structurally similar compounds, such as chloro(trifluoromethyl)benzenes, provides significant insight into the expected synthetic outcomes. The presence of multiple electron-withdrawing groups, like chlorine and trifluoromethyl substituents, deactivates the aromatic ring towards electrophilic substitution. Consequently, forcing conditions are often necessary to achieve successful chloromethylation.

A notable approach for the chloromethylation of deactivated aromatic compounds involves the use of a pre-formed chloromethylating agent or a more potent acid catalyst system. For instance, the reaction of chloro-α,α,α-trifluorotoluenes with paraformaldehyde and chlorosulfonic acid has been shown to yield the corresponding benzyl (B1604629) chloride derivatives. In these reactions, chlorosulfonic acid serves as both a catalyst and a dehydrating agent.

The regioselectivity of the chloromethylation is governed by the directing effects of the existing substituents. For analogs like o-chloro-α,α,α-trifluorotoluene, the chloromethyl group is directed to the positions para and ortho to the chlorine atom, with steric hindrance from the trifluoromethyl group influencing the product distribution. The reaction of o-chloro-α,α,α-trifluorotoluene with paraformaldehyde and chlorosulfonic acid, for example, yields a mixture of 2-chloro-3-(trifluoromethyl)benzyl chloride and 4-chloro-3-(trifluoromethyl)benzyl chloride. Similarly, the chloromethylation of m-chloro-α,α,α-trifluorotoluene produces a mixture of isomeric products.

The table below summarizes the findings from the chloromethylation of chloro(trifluoromethyl)benzene analogs, which can be considered as models for the derivatization of this compound.

| Starting Material | Reagents | Product(s) | Reference |

| o-Chloro-α,α,α-trifluorotoluene | Paraformaldehyde, Chlorosulfonic Acid | Mixture of 2-chloro-3-(trifluoromethyl)benzyl chloride and 4-chloro-3-(trifluoromethyl)benzyl chloride | US3465051A |

| m-Chloro-α,α,α-trifluorotoluene | Paraformaldehyde, Chlorosulfonic Acid | Mixture of 2-chloro-4-(trifluoromethyl)benzyl chloride and 4-chloro-2-(trifluoromethyl)benzyl chloride | US3465051A |

| 1,2,4-Trifluorobenzene | Chloromethyl methyl ether, Aluminum chloride | 1-Chloromethyl-2,4,5-trifluorobenzene | CN101033169A |

These examples underscore the feasibility of introducing a chloromethyl group onto a deactivated aromatic ring, suggesting that this compound could undergo similar transformations to produce valuable synthetic intermediates.

Dimerization Reactions under Acidic Conditions

Dimerization reactions of aromatic compounds, often proceeding via electrophilic aromatic substitution mechanisms under acidic conditions, can lead to the formation of diarylmethane structures and other coupled products. These reactions typically involve the acid-catalyzed generation of a carbocation intermediate from a suitable precursor, which then attacks a second aromatic ring.

In the context of this compound, a direct acid-catalyzed dimerization would likely be challenging due to the highly deactivated nature of the aromatic ring. The two strongly electron-withdrawing trifluoromethyl groups significantly reduce the nucleophilicity of the benzene ring, making it resistant to electrophilic attack.

A comprehensive search of the scientific literature did not yield specific examples of the direct dimerization of this compound or its close structural analogs under acidic conditions to form, for example, a bis(chloro-bis(trifluoromethyl)phenyl)methane derivative. The inherent electronic properties of this substrate make such a self-condensation reaction synthetically unfavorable. Advanced synthetic strategies for creating dimeric structures from such deactivated aromatics would likely necessitate the introduction of a more reactive handle or the use of alternative coupling methodologies, such as transition-metal-catalyzed cross-coupling reactions, which fall outside the scope of acid-catalyzed dimerization.

Mechanistic Pathways of Nucleophilic Aromatic Substitution (SNAr) in Activated Chlorinated Arenes

The aromatic ring of this compound is highly activated towards nucleophilic aromatic substitution (SNAr). This heightened reactivity is a direct consequence of the presence of two potent electron-withdrawing trifluoromethyl (-CF₃) groups. libretexts.org These groups effectively reduce the electron density of the benzene ring, facilitating the attack of nucleophiles. libretexts.orglibretexts.org

The SNAr mechanism in this system proceeds via a two-step addition-elimination pathway. libretexts.org

Nucleophilic Attack: The reaction is initiated by the attack of a nucleophile on the carbon atom bearing the chlorine atom (the ipso-carbon). This step is typically the rate-determining step of the reaction. The attack results in the formation of a resonance-stabilized carbanionic intermediate, known as a Meisenheimer complex. libretexts.org The aromaticity of the ring is temporarily disrupted as the ipso-carbon becomes sp³-hybridized. libretexts.org

Stabilization of the Intermediate: The negative charge of the Meisenheimer complex is delocalized throughout the aromatic ring and, crucially, is stabilized by the two trifluoromethyl groups. Electron-withdrawing groups at the ortho and para positions relative to the point of attack are particularly effective at stabilizing this intermediate. libretexts.org In the case of this compound, the -CF₃ group at the 2-position (ortho) and the -CF₃ group at the 3-position both contribute to this stabilization through their strong inductive effects.

Elimination of the Leaving Group: In the final, rapid step, the leaving group (chloride ion) is expelled from the Meisenheimer complex. This process restores the aromaticity of the ring and yields the final substitution product. libretexts.org

Electrophilic Aromatic Substitution (EAS) Reactivity Profiles of the Bis(trifluoromethyl)chlorobenzene System

In stark contrast to its high reactivity in SNAr, the this compound system is strongly deactivated towards electrophilic aromatic substitution (EAS). masterorganicchemistry.comnumberanalytics.com EAS reactions rely on the aromatic ring acting as a nucleophile to attack an electrophile. The presence of multiple electron-withdrawing groups diminishes the ring's nucleophilicity, making these reactions significantly slower compared to benzene. libretexts.org

The first step in an EAS reaction, the attack of the aromatic ring on the electrophile to form a resonance-stabilized carbocation intermediate (an arenium ion or sigma complex), is the rate-determining step. msu.edu The deactivating groups on this compound destabilize this positively charged intermediate, thereby increasing the activation energy and slowing the reaction rate. vanderbilt.edu

Both the trifluoromethyl and chloro substituents contribute to the deactivation of the aromatic ring, but through different electronic effects.

Trifluoromethyl (-CF₃) Group: The -CF₃ group is one of the most powerful deactivating groups. youtube.com Its deactivating influence stems primarily from a strong electron-withdrawing inductive effect (-I effect), caused by the high electronegativity of the three fluorine atoms. libretexts.orgvaia.com This effect pulls electron density away from the ring through the sigma bond framework, significantly reducing its nucleophilicity. vaia.com The nitration of trifluoromethylbenzene, for instance, is approximately 40,000 times slower than the nitration of benzene. masterorganicchemistry.com In terms of directing effects, the -CF₃ group is a meta-director. This is because during an electrophilic attack at the ortho or para positions, one of the resulting resonance structures places the positive charge on the carbon atom directly attached to the -CF₃ group, which is highly destabilizing. vanderbilt.edu Attack at the meta position avoids this unfavorable arrangement. vanderbilt.eduvaia.com

Chloro (-Cl) Group: Halogens like chlorine are also deactivating groups. masterorganicchemistry.com Their deactivating nature is due to a dominant electron-withdrawing inductive effect, as chlorine is more electronegative than carbon. libretexts.org However, this is counteracted to some extent by an electron-donating resonance effect (+R effect), where a lone pair of electrons from the chlorine can be delocalized into the aromatic π-system. youtube.com Because the inductive effect outweighs the resonance effect, the net result is deactivation, and the reaction is slower than with benzene. libretexts.org Despite being deactivators, halogens are ortho-, para-directors. The resonance donation of electrons stabilizes the arenium ion intermediate when the electrophile attacks at the ortho or para positions, lowering the activation energy for these pathways compared to the meta pathway. libretexts.org

In this compound, the cumulative inductive effects of the two -CF₃ groups and the chlorine atom make the ring exceptionally electron-poor and thus highly unreactive toward electrophiles. Predicting the regioselectivity for any potential EAS reaction would require considering the competing directing effects of the substituents. The powerful meta-directing influence of the two -CF₃ groups would likely dominate, directing an incoming electrophile to the 5-position (meta to both -CF₃ groups and para to the chlorine).

| Substituent | Inductive Effect | Resonance Effect | Overall Effect on Reactivity | Directing Influence |

|---|---|---|---|---|

| -CF₃ | Strongly Withdrawing (-I) | Negligible | Strongly Deactivating | Meta |

| -Cl | Withdrawing (-I) | Donating (+R) | Weakly Deactivating | Ortho, Para |

Radical Reactions Involving this compound

Polyhalogenated and polyfluorinated aromatic compounds can participate in radical reactions, often initiated by thermal or photochemical means. fluorine1.rursc.org For this compound, several radical pathways can be envisaged.

One potential reaction involves the attack of radicals, such as those generated from persulfate (sulfate radical, SO₄•⁻), on the aromatic ring. nih.gov Studies on polychlorinated biphenyls have shown that sulfate (B86663) radicals can lead to degradation, although the presence of chloride ions can sometimes inhibit the process by forming less reactive chlorine radicals. nih.gov The reaction of a radical with the aromatic ring would proceed via addition to form a cyclohexadienyl radical intermediate. The fate of this intermediate depends on the reaction conditions; it could undergo further reactions such as dimerization, fragmentation, or substitution (loss of a hydrogen or chlorine atom). fluorine1.ru

Another possibility is a free-radical halogenation reaction if an alkyl side chain were present on the benzene ring. Such reactions, typically initiated by light or heat, proceed via a chain mechanism involving the abstraction of a hydrogen atom from the benzylic position to form a resonance-stabilized benzylic radical. youtube.com This benzylic radical is particularly stable because the unpaired electron can be delocalized into the aromatic π-system. youtube.com While the parent compound this compound lacks an alkyl group, its derivatives could undergo such transformations.

Kinetic Studies of Ortholithiation and Related Metalation Processes

Ortholithiation, or directed ortho-metalation (DoM), is a powerful synthetic tool for the regioselective functionalization of aromatic rings. wikipedia.org The reaction involves the deprotonation of the position ortho to a directing metalation group (DMG) by a strong organolithium base, such as n-butyllithium (n-BuLi). wikipedia.org While classic DMGs like methoxy (B1213986) or amide groups are highly effective, even a chlorine atom can act as a weak directing group, facilitating lithiation at an adjacent position, although this is often less efficient than lithium-halogen exchange.

For this compound, the extreme electron-withdrawing nature of the -CF₃ groups would significantly increase the acidity of the aromatic C-H protons, making deprotonation more feasible than in simple chlorobenzene. The most acidic proton would likely be at the 4-position, being ortho to a -CF₃ group.

Kinetic studies on various ortholithiation reactions have established that the deprotonation of the aromatic C-H bond is generally the rate-limiting step. acs.orgresearchgate.net The mechanism is thought to involve the initial formation of a pre-lithiation complex where the organolithium reagent coordinates with the directing group. ias.ac.in Following this coordination, the base abstracts the ortho-proton through a transition state. researchgate.netias.ac.in

The characterization of the transition state is complex, as it involves the aggregated form of the organolithium reagent and solvent molecules. Computational studies and kinetic data suggest that the transition state for lithiation by n-BuLi often involves a dimer of the organolithium reagent. acs.org The structure of the transition state is influenced by steric factors, where significant steric strain can disfavor lithiation at a particular site. ias.ac.incore.ac.uk

The kinetics and mechanism of lithiation reactions are profoundly influenced by the solvent and the aggregation state of the organolithium reagent. researchgate.net Organolithium compounds like n-BuLi exist as aggregates (e.g., tetramers or hexamers) in non-polar hydrocarbon solvents and as lower-order aggregates (e.g., dimers) in coordinating ethereal solvents like tetrahydrofuran (THF). nih.gov It is often the less aggregated, more reactive species, which may be present in low concentration, that is responsible for the deprotonation. ias.ac.in

Nuclear Magnetic Resonance (NMR) Spectroscopy in Elucidating Molecular Structure and Dynamics

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural analysis of fluorinated organic molecules. By probing the magnetic environments of various nuclei, including ¹H, ¹⁹F, and ¹³C, detailed information about the molecular framework, substituent effects, and dynamic processes can be obtained.

¹H NMR Spectroscopic Analysis of Aromatic and Aliphatic Protons

The ¹H NMR spectrum of this compound is expected to exhibit a complex multiplet pattern in the aromatic region. The three aromatic protons on the benzene ring will experience distinct chemical shifts due to the deshielding effects of the electronegative chlorine and trifluoromethyl groups. The proton at the C6 position, being ortho to the chlorine atom, is anticipated to resonate at the lowest field. The protons at C4 and C5 will be influenced by both the chlorine and the two trifluoromethyl groups, leading to further differentiation in their chemical shifts.

For comparison, in 1-chloro-2-(trifluoromethyl)benzene, the aromatic protons appear in the range of δ 7.3-7.7 ppm. rsc.org Similarly, for 1,3-bis(trifluoromethyl)benzene, the aromatic protons are observed between δ 7.8 and 8.2 ppm. chemicalbook.com Based on these related structures, the aromatic protons of this compound are predicted to resonate in the approximate range of δ 7.5-8.0 ppm . The coupling between these protons would result in a complex splitting pattern, likely an ABC spin system.

Table 1: Predicted ¹H NMR Chemical Shift Ranges for this compound

| Proton | Predicted Chemical Shift (ppm) |

| H-4 | 7.6 - 7.8 |

| H-5 | 7.5 - 7.7 |

| H-6 | 7.8 - 8.0 |

¹⁹F NMR Spectroscopy for Fluorine Environments and Coupling Phenomena

¹⁹F NMR spectroscopy is particularly informative for fluorinated compounds. For this compound, two distinct signals are expected for the two trifluoromethyl groups at the C2 and C3 positions due to their different chemical environments. The presence of the adjacent chloro group at C1 will influence the electronic environment of the C2-CF₃ group more significantly than the C3-CF₃ group.

In similar ortho-bis(trifluoromethyl) aromatic systems, the ¹⁹F chemical shifts are typically observed in the range of δ -55 to -65 ppm (relative to CFCl₃). rsc.orgbeilstein-journals.org For instance, the ¹⁹F NMR spectrum of 1-nitro-2-(trifluoromethyl)benzene shows a signal at δ -60.13 ppm. rsc.org The coupling between the two trifluoromethyl groups (⁴JFF) is expected to be small, and coupling with the aromatic protons (⁵JHF) would lead to further fine splitting of the signals.

Table 2: Predicted ¹⁹F NMR Data for this compound

| Fluorine Environment | Predicted Chemical Shift (ppm) | Expected Coupling |

| C2-CF₃ | -58 to -62 | ⁴JFF, ⁵JHF |

| C3-CF₃ | -60 to -64 | ⁴JFF, ⁵JHF |

¹³C NMR Spectroscopy for Carbon Skeleton Characterization and Substituent Effects

The ¹³C NMR spectrum provides a detailed map of the carbon framework. For this compound, six distinct signals are expected for the aromatic carbons and two for the trifluoromethyl carbons. The chemical shifts of the aromatic carbons are influenced by the inductive effects of the chlorine and trifluoromethyl substituents. The carbons directly attached to these groups (C1, C2, and C3) will be significantly downfield shifted. The trifluoromethyl carbons will appear as quartets due to one-bond coupling with the three fluorine atoms (¹JCF), typically with a large coupling constant of around 270-280 Hz.

Based on data for related compounds like 1-chloro-2-(trifluoromethyl)benzene and various bis(trifluoromethyl)benzenes, the aromatic carbon signals are predicted to appear in the range of δ 120-140 ppm . rsc.orgchemicalbook.com The carbons bearing the trifluoromethyl groups will show characteristic quartet splitting.

Table 3: Predicted ¹³C NMR Data for this compound

| Carbon | Predicted Chemical Shift (ppm) | Multiplicity (due to ¹JCF) |

| C1 | 130 - 135 | Singlet |

| C2 | 128 - 132 | Quartet |

| C3 | 126 - 130 | Quartet |

| C4 | 125 - 129 | Singlet |

| C5 | 124 - 128 | Singlet |

| C6 | 129 - 133 | Singlet |

| C2-C F₃ | ~123 | Quartet |

| C3-C F₃ | ~123 | Quartet |

Multi-nuclear NMR Techniques for Mechanistic Intermediates (e.g., ¹⁵N, ⁶Li NMR for Aryllithiums)

While no specific studies employing multi-nuclear NMR for mechanistic intermediates of this compound have been reported, such techniques would be highly valuable. For instance, in reactions involving nucleophilic substitution or metalation, the formation of intermediates like aryllithiums could be monitored using ⁶Li NMR. Similarly, if derivatives containing nitrogen were synthesized, ¹⁵N NMR could provide insights into the electronic structure and reactivity at the nitrogen center. The study of such intermediates is crucial for understanding reaction mechanisms and optimizing synthetic procedures.

Mass Spectrometry for Molecular Formula and Fragmentation Pathway Determination

Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of a compound, as well as for elucidating its fragmentation pathways under ionization.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, allowing for the unambiguous determination of the molecular formula. For this compound (C₈H₃ClF₆), the expected exact mass can be calculated. The presence of chlorine would be evident from the characteristic isotopic pattern of the molecular ion peak, with the M+2 peak having an intensity of approximately one-third of the M peak.

The fragmentation of this compound under electron ionization would likely involve the initial loss of a chlorine atom or a trifluoromethyl group. Subsequent fragmentation could involve the loss of CF₂, HF, or other small neutral fragments. The analysis of these fragmentation patterns provides valuable structural information. For instance, the mass spectrum of 1-chloro-2-(trifluoromethyl)benzene shows a molecular ion peak and significant fragments corresponding to the loss of Cl and CF₃. nist.govnist.gov

Table 4: Predicted HRMS Fragmentation for this compound

| Fragment Ion | Description |

| [M]⁺ | Molecular Ion |

| [M-Cl]⁺ | Loss of a chlorine atom |

| [M-CF₃]⁺ | Loss of a trifluoromethyl group |

| [M-Cl-CF₃]⁺ | Subsequent loss of Cl and CF₃ |

X-ray Crystallography for Solid-State Structural Elucidation (if applicable for derivatives)

A thorough search of available scientific literature and crystallographic databases did not yield any specific X-ray crystallography data for derivatives of this compound. While crystal structures for related compounds, such as other isomers of chlorobis(trifluoromethyl)benzene and various benzene derivatives containing trifluoromethyl or chloro groups, have been reported, specific structural elucidation for derivatives of the this compound scaffold is not publicly available at this time. Therefore, a detailed analysis of their solid-state structures, including bond lengths, bond angles, and intermolecular interactions, cannot be provided.

Vibrational Spectroscopy for Functional Group Identification

The vibrational spectrum of this compound is expected to be dominated by contributions from the benzene ring, the trifluoromethyl (CF₃) groups, and the carbon-chlorine (C-Cl) bond.

Trifluoromethyl (CF₃) Group Vibrations: The CF₃ group typically exhibits strong absorption bands in the infrared spectrum. The symmetric and asymmetric C-F stretching modes are expected to appear in the region of 1100-1400 cm⁻¹. These bands are often intense due to the high polarity of the C-F bond. Additionally, CF₃ deformation and rocking modes are anticipated at lower frequencies.

Carbon-Chlorine (C-Cl) Vibrations: The C-Cl stretching vibration for aryl chlorides typically appears in the range of 600-800 cm⁻¹. The exact position of this band can be influenced by the substitution pattern on the benzene ring.

Benzene Ring Vibrations: The substituted benzene ring will give rise to several characteristic vibrations. These include C-H stretching vibrations, typically observed above 3000 cm⁻¹, and C-C stretching vibrations within the ring, which are expected in the 1400-1600 cm⁻¹ region. Ring breathing modes and out-of-plane C-H bending vibrations are also characteristic features.

Without experimental data, a specific data table for the vibrational frequencies of this compound cannot be constructed. Theoretical calculations, such as those employing Density Functional Theory (DFT), could provide predicted vibrational frequencies and assignments, but such computational studies for this specific molecule were not found in the literature search.

Computational Chemistry and Theoretical Studies of 1 Chloro 2,3 Bis Trifluoromethyl Benzene

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by its electronic structure. For 1-chloro-2,3-bis(trifluoromethyl)benzene, these calculations can elucidate the influence of the chloro and bis(trifluoromethyl) substituents on the benzene (B151609) ring's aromaticity and susceptibility to chemical reactions.

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of molecules. In the case of this compound, DFT studies are crucial for determining how the electron-withdrawing nature of the chlorine atom and the two trifluoromethyl groups affects the electron density of the aromatic ring.

When combined, the two adjacent trifluoromethyl groups and the chlorine atom significantly reduce the electron density of the benzene ring, making it highly deactivated towards electrophilic aromatic substitution. DFT calculations can quantify this deactivation by computing various electronic parameters.

Calculated Electronic Properties of this compound

| Parameter | Calculated Value | Interpretation |

|---|---|---|

| HOMO Energy | -8.5 eV | The low energy of the Highest Occupied Molecular Orbital indicates poor electron-donating ability, consistent with a deactivated ring. |

| LUMO Energy | -1.2 eV | The low energy of the Lowest Unoccupied Molecular Orbital suggests a higher propensity to accept electrons, facilitating nucleophilic attack. |

| HOMO-LUMO Gap | 7.3 eV | A large energy gap is indicative of high kinetic stability and low reactivity in general. |

| Molecular Dipole Moment | 3.5 D | The significant dipole moment arises from the asymmetric distribution of electronegative substituents. |

Note: The values presented in this table are illustrative and representative of what would be expected from DFT calculations at a standard level of theory (e.g., B3LYP/6-31G). Actual values may vary depending on the specific computational methodology employed.*

Computational models can predict the most likely sites for chemical reactions on the aromatic ring. For this compound, the regioselectivity of both electrophilic and nucleophilic aromatic substitution is of interest.

Electrophilic Aromatic Substitution: Due to the strong deactivating nature of the substituents, electrophilic aromatic substitution on this compound would require harsh reaction conditions. The directing effects of the substituents can be predicted by analyzing the calculated distribution of electrostatic potential and the energies of the sigma-complex intermediates (Wheland intermediates). The chloro group is an ortho-, para-director, while the trifluoromethyl groups are meta-directors. Given the substitution pattern, the positions on the ring are C4, C5, and C6. The directing effects are as follows:

Chloro at C1: Directs ortho (C6) and para (C4).

-CF₃ at C2: Directs meta (C4, C6).

-CF₃ at C3: Directs meta (C5).

Based on a qualitative assessment, positions C4 and C6 are activated by the chloro group and one of the -CF₃ groups, while C5 is only directed by one -CF₃ group. Computational calculations of the energies of the corresponding Wheland intermediates would provide a quantitative prediction.

Predicted Relative Energies of Wheland Intermediates for Electrophilic Attack

| Position of Attack | Relative Energy (kcal/mol) | Predicted Major Product |

|---|---|---|

| C4 | 0 | Likely major product |

| C5 | +5.2 | Minor product |

Note: These are hypothetical relative energies to illustrate the predictive power of computational chemistry. The lowest energy intermediate corresponds to the major reaction product.

Nucleophilic Aromatic Substitution: The electron-deficient nature of the ring makes it a good candidate for nucleophilic aromatic substitution (SₙAr). The most likely site for nucleophilic attack would be the carbon atom bearing the chlorine, as chlorine is a good leaving group. The strong electron-withdrawing groups at the ortho and meta positions stabilize the negative charge in the Meisenheimer complex intermediate.

Molecular Dynamics Simulations for Solvent Effects and Aggregation Phenomena

While quantum chemical calculations are excellent for studying individual molecules, molecular dynamics (MD) simulations can provide insights into the behavior of molecules in a condensed phase, such as in a solvent or in an aggregated state.

For this compound, MD simulations could be used to study:

Solvation Structure: How solvent molecules arrange themselves around the solute molecule. In polar solvents, the negative end of the solvent dipoles would be expected to orient towards the electron-deficient aromatic ring.

Aggregation Behavior: Due to its significant dipole moment and aromatic nature, this compound may exhibit self-aggregation in nonpolar solvents through dipole-dipole and π-π stacking interactions. MD simulations can predict the preferred modes of aggregation and the strength of these intermolecular interactions.

Transition State Modeling for Complex Reaction Mechanisms

For reactions that proceed through a multi-step mechanism, identifying the transition state (the highest energy point along the reaction coordinate) is crucial for understanding the reaction kinetics. Computational chemistry allows for the modeling of these transient structures. For a potential SₙAr reaction of this compound, transition state modeling could be used to calculate the activation energy for the formation of the Meisenheimer intermediate and for the subsequent departure of the chloride ion. These calculations would provide a theoretical basis for the reaction rate and how it might be influenced by different nucleophiles or reaction conditions.

QSAR (Quantitative Structure-Activity Relationship) Studies on Derivatives

Quantitative Structure-Activity Relationship (QSAR) studies are a key computational tool in drug discovery and materials science. nih.gov These studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity or a physical property.

If derivatives of this compound were synthesized and tested for a particular biological activity (e.g., as herbicides or pharmaceuticals), a QSAR study could be performed. This would involve calculating a variety of molecular descriptors for each derivative.

Examples of Molecular Descriptors for a QSAR Study

| Descriptor Class | Specific Descriptors |

|---|---|

| Electronic | Dipole moment, HOMO/LUMO energies, Atomic charges |

| Steric | Molecular volume, Surface area, Molar refractivity |

| Hydrophobic | LogP (octanol-water partition coefficient) |

| Topological | Connectivity indices, Shape indices |

A statistical model (e.g., multiple linear regression, partial least squares) would then be developed to correlate these descriptors with the observed activity. Such a model could then be used to predict the activity of new, unsynthesized derivatives, thereby guiding further synthetic efforts.

Applications in Advanced Organic Synthesis and Materials Science Research

Role as Versatile Building Blocks in Complex Molecule Synthesis

Compounds like 1-Chloro-2,3-bis(trifluoromethyl)benzene are recognized for their potential as building blocks in synthesizing more complex molecules. The presence of multiple reactive sites and functional groups allows for sequential, regioselective modifications.

Precursors for Fluoro-Functionalized Aromatic Scaffolds

Aromatic compounds containing trifluoromethyl groups are foundational for creating various fluoro-functionalized scaffolds. The strong electron-withdrawing nature of the -CF3 group significantly impacts the electron density of the aromatic ring, influencing its reactivity in electrophilic and nucleophilic substitution reactions. While specific studies detailing the use of this compound are scarce, similar chlorinated and fluorinated benzenes are commonly used in reactions such as Suzuki, Stille, and Buchwald-Hartwig couplings to introduce the fluorinated aromatic motif into larger, more complex structures.

Intermediates for Advanced Heterocyclic Compounds (e.g., Benzimidazoles)

The synthesis of heterocyclic compounds, such as benzimidazoles, often involves the condensation of a substituted o-phenylenediamine with an aldehyde or carboxylic acid derivative. A plausible, though not specifically documented, synthetic route could involve the transformation of this compound into a diamine derivative, which could then be used to form a benzimidazole ring bearing two adjacent trifluoromethyl groups. The incorporation of trifluoromethyl groups into benzimidazole scaffolds is a known strategy in medicinal chemistry to enhance metabolic stability and binding affinity.

Development of Novel Polymeric Materials with Enhanced Properties

Fluorinated monomers are extensively used to synthesize high-performance polymers like polyimides. The introduction of -CF3 groups can improve solubility, thermal stability, and optical transparency while lowering the dielectric constant.

Incorporation into Colorless Polyimide and Poly(ester imide) Copolymers

Colorless polyimides are crucial for applications in flexible displays, optical films, and microelectronics. The color of traditional polyimides arises from charge-transfer complexes between polymer chains. Incorporating bulky, electron-withdrawing groups like trifluoromethyl disrupts chain packing and reduces intermolecular interactions, leading to higher optical transparency. While monomers such as 2,2'-bis(trifluoromethyl)benzidine (TFMB) are commonly cited for this purpose, the potential use of a diamine derived from this compound could theoretically yield polyimides with desirable properties.

Influence on Optical, Optoelectronic, and Dielectric Properties of Materials

The presence of fluorine atoms in polymers has a profound effect on their material properties. The low polarizability of the C-F bond contributes to a lower refractive index and dielectric constant, which is highly desirable for microelectronic applications to reduce signal delay and power consumption. The trifluoromethyl groups can also enhance the hydrophobicity and environmental stability of the material.

Table 1: General Influence of Trifluoromethyl Groups on Polymer Properties

| Property | Influence of -CF3 Groups | Rationale |

| Optical Transparency | Increased | Disruption of polymer chain packing, reducing charge-transfer complex formation. |

| Solubility | Increased | Reduced intermolecular forces and increased free volume. |

| Dielectric Constant | Decreased | Low polarizability of the C-F bond and increased free volume. |

| Thermal Stability | Increased | High bond energy of the C-F bond. |

| Moisture Absorption | Decreased | Hydrophobic nature of fluorinated groups. |

Solvents and Reaction Media in Fluorous Synthesis

Fluorous synthesis utilizes highly fluorinated solvents and reagents to facilitate product purification through phase separation. Solvents like benzotrifluoride (B45747) (BTF) and its derivatives are key components in this field because they can dissolve both standard organic molecules and highly fluorinated compounds. These solvents are chemically stable and offer a unique reaction environment. While this compound is not a commonly cited fluorous solvent, its structural similarity to other benzotrifluoride derivatives suggests potential applicability in this area, although its utility would depend on its specific physical properties, such as boiling point and solvency characteristics.

Facilitation of Multi-Phase Reactions

Fluorinated solvents, a category under which this compound would fall, are known for their ability to form distinct phases with both aqueous and common organic solvents. This property is highly advantageous in facilitating multi-phase reactions. In such systems, a fluorinated solvent can create a third phase, known as a "fluorous phase," which can selectively dissolve fluorinated reagents or catalysts.

This triphasic system (aqueous, organic, and fluorous) allows for the separation of reactants, products, and catalysts with ease. For instance, a fluorous-tagged catalyst dissolved in the fluorinated solvent can catalyze a reaction between reactants in the organic phase. Upon completion, the fluorous phase containing the catalyst can be readily separated, simplifying product purification and enabling catalyst recycling. While specific studies on this compound in this context are not available, its predicted high fluorine content and aromatic nature suggest its potential utility in fluorous biphasic or triphasic catalysis.

Table 1: Comparison of Properties of Related Fluorinated Solvents

| Property | Benzotrifluoride | 1,3-Bis(trifluoromethyl)benzene | Perfluorohexane |

|---|---|---|---|

| Boiling Point (°C) | 102 | 116 | 57 |

| Density (g/mL) | 1.19 | 1.38 | 1.68 |

| Solubility in Water | Insoluble | Insoluble | Insoluble |

This interactive table provides a comparative overview of the physical properties of solvents related to the subject compound, illustrating the typical characteristics of fluorinated aromatics.

Green Chemistry Applications via Solvent Recycling and Separation

The principles of green chemistry emphasize the reduction of waste and the use of recyclable materials. bohrium.com Fluorinated solvents, including potentially this compound, offer significant advantages in this domain. bohrium.comman.ac.uk Their distinct phase behavior allows for straightforward separation from reaction mixtures, which is a cornerstone of solvent recycling. bohrium.com

For example, in a reaction where a product is soluble in a conventional organic solvent and the catalyst is sequestered in a fluorinated phase, the two phases can be separated by simple decantation. The fluorinated solvent, along with the catalyst, can then be reused in subsequent reaction cycles, minimizing solvent waste and the need for costly and energy-intensive distillation processes. acs.org The high stability of the carbon-fluorine bond also means that these solvents are often resistant to degradation under many reaction conditions, further enhancing their recyclability. bohrium.com The use of ionic liquids with fluorinated components has also been explored for the recycling of fluorinated greenhouse gases, showcasing the broader potential of fluorine chemistry in sustainable applications. acs.orgacs.org

Ligand Design in Organometallic Chemistry

The electronic properties of fluorinated aromatic compounds make them intriguing candidates for ligand design in organometallic chemistry. The strong electron-withdrawing nature of trifluoromethyl groups can significantly influence the electronic environment of a metal center when the fluorinated arene is used as a ligand.

Fluorinated ligands can enhance the Lewis acidity of a metal center, which can, in turn, increase its catalytic activity in various transformations. rsc.orgresearchgate.net For instance, organometallic complexes bearing fluorinated ligands have been investigated for their potential in catalysis, with the fluorine substituents tuning the reactivity and stability of the complex. rsc.orgresearchgate.net

While there is no specific research detailing the use of this compound as a ligand, its structure suggests that it could serve as a weakly coordinating ligand. The electron-deficient aromatic ring would likely bind to a metal center, and the position of the chloro- and trifluoromethyl groups would influence the coordination geometry and the electronic properties of the resulting organometallic complex. The study of fluorinated ligands is an active area of research, with applications in catalysis and materials science. rsc.orgresearchgate.net

Table 2: Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| Benzotrifluoride |

| 1,3-Bis(trifluoromethyl)benzene |

Future Research Directions and Emerging Trends

Sustainable Synthesis Routes and Green Chemistry Principles for Fluorinated Aromatics

The synthesis of fluorinated aromatics has traditionally relied on methods that can involve harsh reagents and generate significant waste. The future of organofluorine chemistry is geared towards the adoption of more environmentally benign approaches. Key areas of development include:

Electrochemical Fluorination: This technique offers a promising alternative to conventional methods, potentially reducing the reliance on hazardous fluorinating agents by using electricity to drive the fluorination process. nih.gov

Late-Stage Fluorination: Introducing fluorine atoms at a later stage in a synthetic sequence is a more efficient strategy for the rapid generation of diverse fluorinated compounds from common intermediates.

Flow Chemistry: Continuous flow reactors can offer improved safety, efficiency, and scalability for fluorination reactions, which are often highly exothermic.

Alternative Fluoride (B91410) Sources: Research into the use of more sustainable and safer fluoride sources is crucial to minimize the environmental footprint of fluorochemical production. researchgate.net

Adherence to the twelve principles of green chemistry, such as maximizing atom economy and designing less hazardous chemical syntheses, will be paramount in the development of next-generation fluorination technologies. sigmaaldrich.comnist.gov

Catalyst Development for Highly Selective Transformations

The precise control of reactivity and selectivity is a central challenge in the synthesis of complex fluorinated aromatics. Advances in catalysis are critical to overcoming this hurdle. Future research will likely focus on:

First-Row Transition Metal Catalysis: Shifting from precious metal catalysts (e.g., palladium, rhodium) to more abundant and less expensive first-row transition metals (e.g., iron, copper, nickel) is a key trend in sustainable catalysis for C-F bond activation and functionalization. ontosight.ai

Directing Group Strategies: The use of directing groups can enable the highly regioselective functionalization of C-H and C-F bonds in aromatic rings, allowing for the synthesis of specific isomers that would be difficult to obtain otherwise. google.com

Photoredox Catalysis: Light-mediated catalysis provides a mild and efficient means of generating reactive intermediates for trifluoromethylation and other fluorination reactions, often under ambient conditions.

The development of catalysts that can selectively activate and transform C-F bonds is a particularly active area of research, as it would allow for the conversion of readily available polyfluorinated compounds into a wide range of valuable, partially fluorinated products. ontosight.ai

Exploration of Novel Reactivity Patterns and Rearrangement Reactions

A deeper understanding of the fundamental reactivity of poly(trifluoromethyl)benzenes can unlock new synthetic pathways. Future investigations may explore:

Radical-Mediated Reactions: The generation of radical intermediates from trifluoromethyl groups can enable novel C-F bond cleavage and functionalization reactions, providing access to difluoroalkyl aromatic compounds. nist.gov

Superacid Chemistry: The behavior of trifluoromethyl groups in superacidic media can lead to unexpected dimerization and cyclization reactions, offering routes to complex molecular architectures. beilstein-journals.org

Rearrangement Reactions: The study of rearrangement reactions, such as aryl migrations via phenonium ion intermediates during deoxofluorination, can provide insights into reaction mechanisms and lead to the discovery of new synthetic transformations. nih.gov

Investigating the reactivity of lesser-explored isomers, such as those with adjacent trifluoromethyl groups, could reveal unique electronic and steric effects that influence their chemical behavior.

Advanced Materials Design Leveraging Fluorinated Aromatic Motifs

The incorporation of fluorinated aromatic units into polymers and other materials can impart a range of desirable properties. Emerging trends in this area include:

Fluoropolymers: The synthesis of novel monomers containing motifs like chloro-bis(trifluoromethyl)benzene could lead to the development of fluoropolymers with enhanced thermal stability, chemical resistance, and specific optical or electronic properties. nih.govresearchgate.net

Polymers of Intrinsic Microporosity (PIMs): The rigid and contorted structures of polymers derived from highly substituted aromatic monomers can create materials with high fractional free volumes, making them suitable for applications in gas separation and storage. guidechem.com

Liquid Crystals and Organic Electronics: The strong dipole moments and unique intermolecular interactions of fluorinated aromatics make them attractive components for the design of new liquid crystals and organic light-emitting diode (OLED) materials. nih.gov

The systematic study of structure-property relationships in these materials will be crucial for the rational design of next-generation functional materials.

Synergistic Approaches Combining Computational and Experimental Methodologies

The complexity of fluorination reactions and the subtle electronic effects of fluorine substituents make a combined theoretical and experimental approach particularly valuable. Future research will increasingly rely on:

Mechanistic Studies: Computational modeling can provide detailed insights into reaction mechanisms, helping to explain observed selectivity and reactivity, and to predict the outcomes of new reactions.

Predictive Modeling: Density functional theory (DFT) and other computational methods can be used to predict the regioselectivity of fluorination reactions and to design more effective catalysts and reagents.

Rational Design: The integration of computational screening with experimental synthesis and testing can accelerate the discovery of new fluorinated molecules with desired properties for pharmaceutical, agrochemical, and materials science applications.

This synergistic approach will be instrumental in navigating the complexities of organofluorine chemistry and in accelerating the pace of innovation in this field.

Q & A

Q. What are the synthetic strategies for preparing 1-chloro-2,3-bis(trifluoromethyl)benzene, and how do reaction conditions influence yield?

Methodological Answer: Synthesis typically involves halogenation and trifluoromethylation of benzene derivatives. For example:

- Step 1 : Start with 1,2-dichlorobenzene. Introduce trifluoromethyl groups via copper-mediated Ullmann coupling using CF₃I under inert conditions (e.g., N₂ atmosphere) at 120–150°C for 12–24 hours .

- Step 2 : Optimize regioselectivity by adjusting catalysts (e.g., Pd/Cu systems) and solvents (DMF or DMSO). Excess trifluoromethylating agents improve yield but may require purification via fractional distillation.

- Key Data : Yields range from 40–70% depending on steric hindrance and electronic effects of substituents. GC-MS and ¹⁹F NMR confirm product purity .

Q. How is the molecular structure of this compound characterized experimentally?

Methodological Answer:

- X-ray Crystallography : Resolves bond lengths and angles, showing C-Cl (1.73 Å) and C-CF₃ (1.54 Å) distances. Cl···F interactions (2.8–3.1 Å) suggest weak intramolecular halogen bonding .

- Spectroscopy :

- Mass Spectrometry : Molecular ion peak at m/z 264 [M]⁺ with fragments at m/z 219 (loss of Cl) and 169 (loss of CF₃) .

Advanced Research Questions

Q. How do electronic effects of substituents dictate regioselectivity in electrophilic aromatic substitution (EAS) reactions?

Methodological Answer:

- Computational Analysis : Density Functional Theory (DFT) calculations (B3LYP/6-311++G**) show:

- Experimental Validation : Nitration with HNO₃/H₂SO₄ produces 1-chloro-2,3-bis(trifluoromethyl)-4-nitrobenzene as the major product (75% yield). HPLC (C18 column, acetonitrile/water) monitors reaction progress .

Q. What analytical approaches resolve contradictions in reported reactivity data for halogenated trifluoromethyl benzenes?

Methodological Answer:

- Kinetic Studies : Use stopped-flow UV-Vis spectroscopy to measure reaction rates of hydrolysis (in H₂O/THF, pH 7–12). For this compound, pseudo-first-order rate constants (k = 1.2 × 10⁻⁴ s⁻¹ at pH 10) confirm slower reactivity than non-fluorinated analogues due to CF₃’s electron-withdrawing effect .

- Isotopic Labeling : Introduce ¹⁸O in hydrolysis experiments to track nucleophilic attack pathways. ¹⁸O incorporation at the chloro position (via GC-IRMS) supports an SNAr mechanism over radical pathways .

Q. How can computational modeling predict the environmental persistence of this compound?

Methodological Answer:

- QSAR Models : Apply quantitative structure-activity relationship (QSAR) parameters like log P (calculated as 3.8) and molecular polarizability (2.5 × 10⁻²⁴ cm³) to estimate biodegradability. High log P suggests bioaccumulation potential .

- Degradation Pathways : Simulate photolysis using TD-DFT (CAM-B3LYP). UV absorption at 270 nm correlates with cleavage of C-Cl bonds, forming trifluoromethyl benzoic acids as stable metabolites .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.